1-(3,4-dimethoxybenzyl)azepane
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Description
1-(3,4-dimethoxybenzyl)azepane is a compound related to the chemical class of azepines. Azepines are heterocyclic compounds containing a seven-membered ring of five carbon atoms and one nitrogen atom. The structure and properties of similar molecules have been a subject of study in various fields of chemistry and pharmacology.
Synthesis Analysis
- The synthesis of related azepine derivatives involves complex chemical reactions. For instance, one study reported on the synthesis of dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes, indicating a method that could potentially be applied or adapted for 1-(3,4-dimethoxybenzyl)azepane (Porashar et al., 2022).
Molecular Structure Analysis
- The molecular structure of azepine derivatives like 1-(3,4-dimethoxybenzyl)azepane can be characterized using spectral studies and X-ray diffraction methods. For example, a related compound, 5-methyl-5H-dibenzo[b,f]azepine, was analyzed using these techniques, revealing detailed insights into its molecular configuration (Shankar et al., 2014).
Chemical Reactions and Properties
- The chemical reactions involving azepine derivatives are diverse and can include carbocation-initiated cascade reactions, as seen in the synthesis of dihydrodibenzo[b,e]azepines (Li et al., 2018).
- N-heterocyclic carbene catalysis is another important reaction pathway in the synthesis of azepine derivatives, indicating versatile reactivity and potential for diverse chemical transformations (Guo et al., 2014).
Physical Properties Analysis
- The physical properties of azepine derivatives can be inferred from computational and spectral studies. For instance, the study of a related molecule, IVA-9, involved computational geometry and vibrational studies, offering insights into the physical characteristics of these compounds (Kumar & Bhaskar, 2019).
Mechanism of Action
While the specific mechanism of action for 1-(3,4-dimethoxybenzyl)azepane is not mentioned in the search results, related compounds such as phosphodiesterase inhibitors block one or more of the five subtypes of the enzyme phosphodiesterase (PDE), thereby preventing the inactivation of the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by the respective PDE subtype(s) .
Future Directions
The synthesis of azepanes, including 1-(3,4-dimethoxybenzyl)azepane, is a topic of ongoing research. Recent studies have focused on developing new strategies for the selective preparation of azepane derivatives with unique substitution patterns . Another area of interest is the development of efficient methodologies for the selective introduction of fluorine and fluorinated groups into different organic molecules .
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-8-7-13(11-15(14)18-2)12-16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFXTISSNUGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethoxybenzyl)azepane |
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